(Formyl-2,4-dimethylanilino)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of formylating agents such as formic acid or formic anhydride, and the process may be catalyzed by acids or bases depending on the specific synthetic route .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Formyl-2,4-dimethylanilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Conversion to (2,4-dimethylanilino)acetic acid.
Reduction: Formation of (Hydroxymethyl-2,4-dimethylanilino)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(Formyl-2,4-dimethylanilino)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Formyl-2,4-dimethylanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The acetic acid moiety may also play a role in the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylanilino)acetic acid: Lacks the formyl group, leading to different reactivity and applications.
(Acetyl-2,4-dimethylanilino)acetic acid: Contains an acetyl group instead of a formyl group, affecting its chemical properties.
Uniqueness
(Formyl-2,4-dimethylanilino)acetic acid is unique due to the presence of both formyl and acetic acid groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
618070-00-1 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(N-formyl-2,4-dimethylanilino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-8-3-4-10(9(2)5-8)12(7-13)6-11(14)15/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
GZWRGNITCZBZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)C=O)C |
Origin of Product |
United States |
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